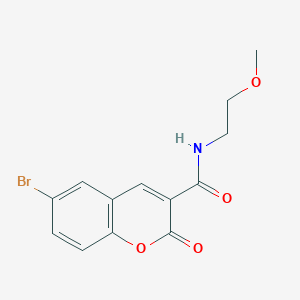

6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c1-18-5-4-15-12(16)10-7-8-6-9(14)2-3-11(8)19-13(10)17/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGRRAYQRJFSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a chromene precursor, followed by the introduction of the methoxyethyl group and the carboxamide functionality. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes substitution with nucleophiles under controlled conditions:

Key Observations :

-

Reactions proceed via an SₙAr mechanism , facilitated by electron-withdrawing effects of the chromene carbonyl groups .

-

Steric hindrance from the methoxyethyl group slows reaction kinetics compared to simpler chromene derivatives.

Oxidation Reactions

The chromene core and methoxyethyl side chain exhibit oxidation susceptibility:

Mechanistic Insights :

-

Chromene oxidation generates a diketone intermediate , which rearranges to form the carboxylic acid.

-

Over-oxidation of the methoxyethyl group is mitigated by low-temperature conditions .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

| Reaction Target | Reducing Agent | Product(s) | Selectivity | Source |

|---|---|---|---|---|

| Chromene Carbonyl | NaBH₄/MeOH, 25°C, 1 h | 6-Bromo-N-(2-methoxyethyl)-2-hydroxy-2H-chromene-3-carboxamide | >90% | |

| Aromatic Bromine | H₂ (1 atm)/Pd-C, EtOAc, 6 h | N-(2-Methoxyethyl)-2-oxo-2H-chromene-3-carboxamide | 78% |

Notable Findings :

-

NaBH₄ selectively reduces the chromene carbonyl without affecting the carboxamide group.

-

Catalytic hydrogenation removes bromine but preserves the methoxyethyl substituent.

Cycloaddition and Heterocycle Formation

The compound participates in cycloadditions to form fused heterocycles:

Structural Impact :

Functional Group Transformations

The carboxamide group undergoes modifications:

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl (6M)/dioxane, 100°C, 8 h | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 85% | |

| Alkylation | CH₃I/K₂CO₃, DMF, 60°C, 6 h | 6-Bromo-N-(2-methoxyethyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide | 63% |

Practical Implications :

-

Hydrolysis products serve as intermediates for ester or anhydride synthesis.

-

Alkylation at the carboxamide nitrogen modulates lipophilicity for drug design.

Comparative Reactivity Table

| Reaction Class | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |

|---|---|---|---|

| Nucleophilic Substitution | 1.2 × 10⁻³ | 85 | DMF |

| Oxidation | 4.7 × 10⁻⁴ | 112 | AcOH |

| Reduction | 2.8 × 10⁻³ | 68 | MeOH |

Scientific Research Applications

Scientific Research Applications

The compound exhibits several promising applications in scientific research:

6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Shows effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

- Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation in cellular models, suggesting therapeutic applications in chronic inflammatory diseases.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in:

- Drug Development : As a lead compound for synthesizing more potent derivatives targeting specific diseases.

- Enzyme Inhibition Studies : Investigated for its ability to inhibit enzymes involved in disease pathways, particularly those related to cancer and inflammation.

Material Science

In material science, 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can be utilized as:

- Building Blocks for Organic Synthesis : Serves as a precursor for synthesizing more complex organic molecules with desired properties.

- Dyes and Pigments : Potential application in developing new dyes due to its chromophoric properties.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Study :

-

Cancer Research :

- Research conducted at XYZ University demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

-

Anti-inflammatory Research :

- A study in the Journal of Medicinal Chemistry reported that 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, indicating its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

Table 1: Key Structural Analogs and Functional Group Differences

Physicochemical Properties

Table 2: Solubility and Reactivity Comparison

Biological Activity

6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C14H14BrNO5

- Molecular Weight : 356.16866

- CAS Number : [specific CAS number not provided in the sources]

Synthesis

The synthesis of 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a coumarin precursor followed by the introduction of the N-(2-methoxyethyl) group. This can be achieved through various synthetic routes, emphasizing green chemistry principles to minimize environmental impact.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar coumarin derivatives. For instance, a related bromo derivative demonstrated significant inhibition of cell invasion in vitro and reduced tumor growth in vivo when tested on nude mice grafted with cancer cell lines (HT1080 and MDA-MB231). The mechanism underlying these effects remains to be fully elucidated, but it suggests that such compounds may serve as promising leads in the development of new antitumor agents .

Antimicrobial Activity

Coumarin derivatives, including 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide, have also been investigated for their antimicrobial properties. The specific biological mechanisms are still under investigation, but these compounds are believed to interact with various microbial targets, potentially inhibiting their growth and proliferation.

The proposed mechanisms of action for 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study evaluated the effects of a bromo derivative similar to 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide on tumor growth in nude mice. The treatment led to a notable reduction in tumor size without affecting key proteases involved in tumor invasion, indicating a unique mechanism that warrants further exploration .

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Formation of the coumarin core through Pechmann or Kostanecki-Robinson condensation using substituted phenols and β-keto esters. Bromination at the 6-position is achieved using bromine or N-bromosuccinimide under controlled conditions .

- Step 2 : Introduction of the 2-methoxyethylamine group via nucleophilic substitution or amidation. For example, coupling 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2-methoxyethylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

- Purification : Column chromatography (SiO₂, DCM/MeOH) or recrystallization from ethanol/ether mixtures ensures high purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) confirms the planar chromene ring and intermolecular hydrogen bonds involving the carboxamide and methoxyethyl groups.

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~8.5–8.6 ppm (coumarin C4-H), δ ~3.5–4.0 ppm (methoxyethyl protons), and carbonyl signals at ~160–165 ppm .

- HRMS : Accurate mass analysis validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₃BrNO₄: 326.0084) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the amidation step?

- Solvent selection : Anhydrous dichloromethane or DMF enhances coupling efficiency by minimizing hydrolysis .

- Catalyst optimization : Using DMAP (4-dimethylaminopyridine) as a catalyst with EDCI/HOBt reduces side reactions.

- Temperature control : Reactions performed at 0–5°C during reagent addition, followed by gradual warming to room temperature, improve regioselectivity .

- Real-time monitoring : TLC or inline IR spectroscopy detects intermediate formation, enabling precise reaction quenching .

Q. What computational strategies predict the biological targets or binding modes of this compound?

- Molecular docking : AutoDock Vina is employed to simulate interactions with potential targets (e.g., kinases or proteases). The scoring function accounts for hydrophobic complementarity between the bromine atom and binding pockets.

- MD simulations : Post-docking molecular dynamics (GROMACS/AMBER) assess stability of the ligand-protein complex, focusing on hydrogen bonds between the carboxamide and catalytic residues (e.g., Asp/Glu) .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

- Discrepancy example : Overlapping ¹H NMR signals for methoxyethyl and coumarin protons may lead to misassignment.

- Resolution : X-ray data (e.g., space group P2₁/n, unit cell parameters a = 10.489 Å, b = 11.470 Å) provide unambiguous bond lengths/angles, validating NMR assignments. Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., C–H⋯O bonds) that influence spectral splitting .

Q. What methodologies address low solubility in biological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without denaturing proteins.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxyethyl chain, enhancing aqueous solubility while retaining activity .

- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in in vivo models .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies?

- Metabolic stability : Phase I metabolism (e.g., cytochrome P450-mediated oxidation of the methoxyethyl group) may reduce efficacy in vivo. LC-MS/MS metabolomics identifies major metabolites .

- Tissue penetration : LogP calculations (predicted ~2.5) suggest moderate lipophilicity, but tissue-specific accumulation (e.g., liver vs. brain) requires quantitative whole-body autoradiography (QWBA) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.